molecular formula C12H17F3O2 B6184067 (2R,3R)-3-(trifluoromethoxy)butan-2-ol, methylbenzene CAS No. 2648868-27-1

(2R,3R)-3-(trifluoromethoxy)butan-2-ol, methylbenzene

Cat. No.: B6184067
CAS No.: 2648868-27-1
M. Wt: 250.3
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Description

(2R,3R)-3-(trifluoromethoxy)butan-2-ol, methylbenzene is a chiral compound with significant interest in various scientific fields. The compound features a trifluoromethoxy group, which imparts unique chemical properties, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol, methylbenzene typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a trifluoromethoxy precursor with a butan-2-ol derivative under controlled conditions to achieve the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(trifluoromethoxy)butan-2-ol, methylbenzene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-3-(trifluoromethoxy)butan-2-ol, methylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol, methylbenzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-3-(trifluoromethoxy)butan-2-ol
  • (2R,3R)-3-(trifluoromethoxy)butan-2-amine
  • (2R,3R)-3-(trifluoromethoxy)butan-2-thiol

Uniqueness

The presence of the trifluoromethoxy group in (2R,3R)-3-(trifluoromethoxy)butan-2-ol, methylbenzene imparts unique chemical properties, such as increased lipophilicity and stability, which are not observed in similar compounds. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

CAS No.

2648868-27-1

Molecular Formula

C12H17F3O2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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